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Compound of Interest

1-Cyclohexyl-3-ethyl-6-fluoro-1H-
Compound Name:
indazole

Cat. No.: B1609666

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole
ring, stands as a "privileged scaffold" in modern medicinal chemistry. Its structural rigidity,
coupled with the ability of its nitrogen atoms to act as both hydrogen bond donors and
acceptors, makes it an ideal framework for interacting with a diverse array of biological targets.
[1][2][3] This versatility is evidenced by its presence in numerous FDA-approved drugs,
including the anti-cancer agents axitinib and entrectinib, and the antiemetic granisetron.[1][3][4]
These compounds showcase the indazole core's capacity to be tailored for high-affinity
interactions with targets ranging from protein kinases to serotonin receptors.[3][4]

Within this important class of molecules lies 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, a
specific derivative that has emerged in the patent literature as a compound with potential
pharmacological activity. This guide provides a comprehensive technical overview of this
molecule, synthesizing available data on its chemical properties, synthesis, and biological
context for researchers, scientists, and drug development professionals.

Physicochemical and Structural Characterization

A precise understanding of a compound's physicochemical properties is the foundation of all
further research and development. These parameters influence solubility, membrane
permeability, and formulation characteristics.

Table 1: Physicochemical Properties of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole
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Property Value Source

1-cyclohexyl-3-ethyl-6-
IUPAC Name ] [5]
fluoroindazole

CAS Number 224048-17-3 [5]
Molecular Formula CisH1oFN2 [5]
Molecular Weight 246.32 g/mol Calculated
Density 1.19 g/cm3 [5]
InChi Key AFCMOJDLYLBPOS- 5]

UHFFFAOYSA-N

InChl=1S/C15H19FN2/c1-2-
InChl 14-13-9-8-11(16)10-12(13)18-  [5]
17(14)15-6-4-3-5-7-15

The molecule is also available as a hydrobromide salt (CAS 224301-45-5), which may offer
altered solubility and handling properties compared to the free base.[6]

Caption: Chemical Structure of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole.

Synthesis and Experimental Protocols

The synthesis of substituted indazoles is a well-established field in organic chemistry, with
numerous methods available for constructing the core heterocyclic system.[7][8] For 1-
Cyclohexyl-3-ethyl-6-fluoro-1H-indazole, a plausible and efficient synthetic route begins with
a substituted fluorinated propiophenone.

Rationale for Synthetic Strategy

The chosen strategy is a variation of the classical Davis-Beirut reaction, which involves the
cyclization of an appropriately substituted ketone with hydrazine. This method is advantageous
due to the commercial availability of the starting materials and the generally high yields of the
cyclization step. The N-alkylation (in this case, N-cyclohexylation) is a critical step that defines
the final compound. Performing this step after the indazole ring formation allows for
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regioselective control, primarily targeting the N1 position, which is often more nucleophilic and
sterically accessible than the N2 position.
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Caption: High-level workflow for the synthesis of the target compound.

Detailed Step-by-Step Protocol

This protocol is a representative methodology based on established chemical principles for
indazole synthesis.
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Step 1: Synthesis of 3-ethyl-6-fluoro-1H-indazole

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic
stirrer, add 2',4'-Difluoropropiophenone (1.0 eq) and a high-boiling point solvent such as
diethylene glycol or N-methyl-2-pyrrolidone (NMP).

Reagent Addition: Add hydrazine hydrate (2.0-3.0 eq) to the mixture. The excess hydrazine
serves as both a reactant and a base to facilitate the reaction.

Cyclization: Heat the reaction mixture to 150-180°C. The causality here is that high
temperature is required to overcome the activation energy for both the initial hydrazone
formation and the subsequent intramolecular nucleophilic aromatic substitution (SNA r ),
where the hydrazone nitrogen displaces the ortho-fluorine atom to form the pyrazole ring.

Workup: After cooling to room temperature, pour the reaction mixture into ice-water. The
product will often precipitate as a solid. Collect the solid by vacuum filtration, wash with cold
water, and dry under vacuum.

Step 2: Synthesis of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole

Reaction Setup: In a new flask, dissolve the crude 3-ethyl-6-fluoro-1H-indazole (1.0 eq) from
Step 1 in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.

Base Addition: Add a suitable base, such as potassium carbonate (K=2COs) or cesium
carbonate (Cs2COs3) (1.5-2.0 eq). The base deprotonates the indazole N-H, forming the more
nucleophilic indazolide anion.

Alkylation: Add cyclohexyl bromide or cyclohexyl iodide (1.1-1.2 eq) to the mixture. Stir the
reaction at a moderately elevated temperature (e.g., 60-80°C) until TLC or LC-MS analysis
indicates the consumption of the starting material.

Workup and Purification: Cool the reaction, filter off the inorganic salts, and concentrate the
solvent under reduced pressure. The resulting crude product is then purified. Column
chromatography on silica gel is the self-validating system here; a pure product will elute as a
single spot with a consistent R_f_value, and its structure can be confirmed by NMR and
mass spectrometry.
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Biological Activity and Potential Applications

While extensive published research on 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole is limited,
patent literature provides a crucial insight into its intended application: as a modulator of the
cannabinoid (CB1) receptor.[9]

The Endocannabinoid System and CB1 Receptors

The endocannabinoid system is a critical neuromodulatory system involved in regulating a vast
range of physiological processes. Its primary components include the cannabinoid receptors
(CB1 and CB2), endogenous ligands (endocannabinoids), and the enzymes responsible for
their synthesis and degradation.[9]

o CB1 Receptors: These are G protein-coupled receptors found predominantly in the central
nervous system (CNS) but also in peripheral tissues.[9] Their activation is responsible for the
psychotropic effects of cannabinoids and plays a key role in modulating pain, appetite, and
memory.

o CB2 Receptors: These are primarily expressed in immune cells and are involved in
modulating inflammation and immune responses.[9]

Compounds that bind to and modulate CB1 receptors are of significant therapeutic interest for
the treatment of pain and other neurological conditions.[9] The patent describing derivatives
including 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole explicitly claims their utility for conditions
mediated by CB1 receptor activity.[9]
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Caption: Potential mechanism of action via CB1 receptor modulation.
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Broader Context: The Therapeutic Potential of Indazoles

The indazole scaffold is a cornerstone of many modern therapeutic research programs. Its
derivatives have demonstrated a wide spectrum of biological activities, highlighting the
potential for discovering novel agents.[2][10]

o Anti-Cancer: Many indazole-containing molecules act as potent kinase inhibitors, targeting
signaling pathways crucial for cancer cell proliferation and survival.[4]

» Anti-Inflammatory: Certain indazole derivatives have shown promise as anti-inflammatory
agents, potentially through the inhibition of enzymes like phosphodiesterase or kinases
involved in inflammatory signaling, such as Apoptosis signal-regulating kinase 1 (ASK1).[2]
[11]

e Antiprotozoal: Researchers have identified indazole derivatives with significant activity
against parasites like Leishmania major, indicating their potential as leads for new anti-
infective drugs.[12]

The investigation of 1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole as a CB1 modulator fits
perfectly within this broader context of leveraging the indazole core for targeted therapeutic
intervention.

Conclusion and Future Directions

1-Cyclohexyl-3-ethyl-6-fluoro-1H-indazole is a synthetic heterocyclic compound built upon
the medicinally significant indazole scaffold. While public domain data is sparse, its
documented synthesis and connection to cannabinoid receptor modulation in the patent
literature mark it as a compound of interest for drug discovery, particularly in the areas of pain
and neuromodulation.

Future research should focus on:

» Detailed Pharmacological Profiling: Quantifying its binding affinity (K_i ) and functional
activity (ECso/ICso0) at both CB1 and CB2 receptors to determine its potency and selectivity.

« In Vivo Efficacy: Evaluating its effects in established animal models of pain, inflammation, or
other relevant CNS disorders.
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o Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to understand how
modifications to the cyclohexyl, ethyl, and fluoro substituents impact biological activity. This
is a critical step in optimizing a hit compound into a lead candidate.

o Pharmacokinetic Assessment: Determining its absorption, distribution, metabolism, and
excretion (ADME) properties to evaluate its drug-like potential.

By pursuing these lines of inquiry, the scientific community can fully elucidate the therapeutic
potential of this promising indazole derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8667887/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8667887/
https://www.benchchem.com/product/b1609666#1-cyclohexyl-3-ethyl-6-fluoro-1h-indazole-literature-review
https://www.benchchem.com/product/b1609666#1-cyclohexyl-3-ethyl-6-fluoro-1h-indazole-literature-review
https://www.benchchem.com/product/b1609666#1-cyclohexyl-3-ethyl-6-fluoro-1h-indazole-literature-review
https://www.benchchem.com/product/b1609666#1-cyclohexyl-3-ethyl-6-fluoro-1h-indazole-literature-review
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1609666?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1609666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

